molecular formula C18H20N4O2S B7712988 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide

Cat. No.: B7712988
M. Wt: 356.4 g/mol
InChI Key: IIBMWIKKNGVWFS-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)14-10-25-18(19-14)20-15(23)8-9-16-21-17(22-24-16)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMWIKKNGVWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide typically involves the formation of the oxadiazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids to form the oxadiazole ring. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the thiazole moiety.

    N-(4-Isopropylthiazol-2-yl)propanamide: Contains the thiazole ring but lacks the oxadiazole moiety.

Uniqueness

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide is unique due to the combination of both oxadiazole and thiazole rings in its structure

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